

Application Note: Bioavailability Enhancement of Panomifene via Solid Dispersion Technology

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Compound of Interest

Compound Name: Panomifene

CAS No.: 77599-17-8

Cat. No.: B1678405

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Executive Summary

Panomifene (EGIS-5650) is a non-steroidal anti-estrogen of the triphenylethylene group, structurally analogous to Tamoxifen.[1][2] While it exhibits potent antitumor activity, its clinical efficacy is historically challenged by poor water solubility (BCS Class II characteristics), leading to erratic absorption and variable bioavailability.

This Application Note details the protocol for formulating **Panomifene** Solid Dispersions (SD) to enhance its dissolution rate. By dispersing the hydrophobic API into a hydrophilic carrier matrix (PEG 6000 or PVP K30) at the molecular level, we disrupt the crystal lattice, improve wettability, and achieve a high-energy amorphous state.

Pre-Formulation Analysis & Carrier Selection

API Physicochemical Profile

Understanding the molecule is the prerequisite for protocol design.

- Compound: **Panomifene**[1][2][3]

- Structure: Triphenylethylene derivative.[1]
- Molecular Weight: 427.46 g/mol .[3]
- Solubility: Highly lipophilic; soluble in organic solvents (ethanol, methanol, chloroform), practically insoluble in water.
- Thermal Behavior: High melting point (crystalline).

Carrier Selection Logic

The choice of carrier dictates the stability and release profile.

Carrier	Type	Mechanism of Action	Recommended Method
PEG 6000	Crystalline Polymer	Improves wettability; forms eutectic mixtures; low melting point (~60°C) facilitates fusion.	Melting (Fusion)
PVP K30	Amorphous Polymer	High glass transition temperature (); inhibits recrystallization via hydrogen bonding; increases viscosity in the diffusion layer.	Solvent Evaporation

Experimental Protocols

Method A: Solvent Evaporation (PVP K30 System)

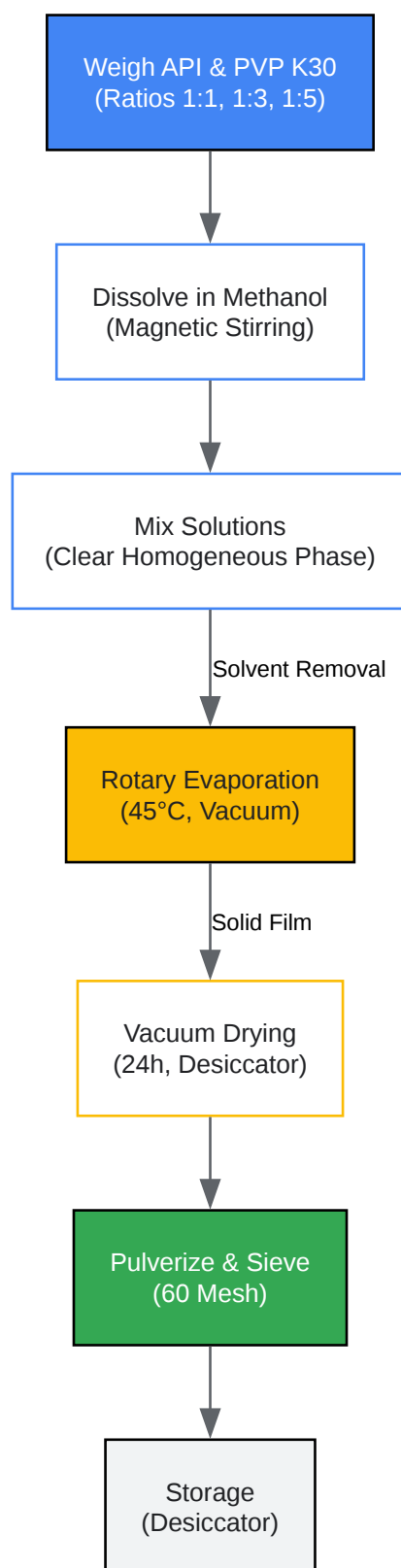
Best for heat-sensitive APIs or when using high

carriers like PVP.

Materials:

- **Panomifene** (API)
- Polyvinylpyrrolidone (PVP) K30[4][5]
- Solvent: Methanol or Ethanol (Analytical Grade)

Workflow Diagram:



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Figure 1: Step-by-step workflow for the Solvent Evaporation technique.

Detailed Procedure:

- Preparation: Weigh **Panomifene** and PVP K30 in precise weight ratios (1:1, 1:3, 1:5).
- Solubilization: Dissolve **Panomifene** in a minimum volume of Methanol. Separately, dissolve PVP K30 in Methanol.[6]
- Mixing: Slowly add the drug solution to the polymer solution under continuous magnetic stirring (500 RPM) for 30 minutes to ensure molecular mixing.
- Evaporation: Transfer the mixture to a Rotary Evaporator. Remove solvent at 45°C under reduced pressure until a solid residue film forms.
 - Critical Control Point: Do not overheat. Ensure complete solvent removal to prevent toxicity and plasticity changes.
- Drying: Scrape the residue and dry in a vacuum desiccator over anhydrous for 24 hours to remove residual solvent.
- Sizing: Pulverize the dried mass using a mortar and pestle. Pass through a #60 mesh sieve (250 µm) to ensure uniform particle size.

Method B: Melting / Fusion Method (PEG 6000 System)

Best for thermostable drugs and avoiding organic solvents.

Detailed Procedure:

- Melting: Place PEG 6000 in a porcelain dish and heat on a water bath at 70°C (just above its melting point of ~60-63°C).
- Dispersion: Once the carrier is molten, add the accurately weighed **Panomifene** (Ratio 1:3 or 1:5) to the melt.[7]
- Stirring: Stir vigorously with a glass rod for 5–10 minutes.
 - Note: **Panomifene** is lipophilic and should dissolve or disperse homogeneously into the molten PEG matrix.

- Quench Cooling: Rapidly cool the mixture in an ice bath under continuous stirring.
 - Why? Rapid cooling prevents the drug from re-nucleating and crystallizing, trapping it in an amorphous or micro-crystalline state.
- Pulverization: Allow the solid mass to harden at room temperature in a desiccator, then pulverize and sieve (#60 mesh).

Characterization & Validation Protocols

To validate the "Application Note," you must prove the drug has converted to an amorphous state and that solubility is actually enhanced.

Differential Scanning Calorimetry (DSC)

- Objective: Confirm the absence of the crystalline drug peak.
- Protocol: Scan samples (Pure API, Physical Mixture, Solid Dispersion) from 30°C to 250°C at a rate of 10°C/min under nitrogen purge.
- Success Criteria: Pure **Panomifene** will show a sharp endothermic melting peak. The Solid Dispersion should show the disappearance or significant broadening of this peak, indicating molecular dispersion (amorphous state) or solution in the carrier.

X-Ray Diffraction (XRD)[8][9]

- Objective: Assess crystallinity.
- Success Criteria: Pure **Panomifene** exhibits sharp, intense diffraction peaks. The Solid Dispersion should show a "halo" pattern (diffuse background), confirming the loss of long-range crystal order.

In-Vitro Dissolution Testing

- Apparatus: USP Type II (Paddle).
- Medium: 900 mL Phosphate Buffer (pH 6.8) or 0.1N HCl (simulating gastric fluid).
- Speed: 50-75 RPM.

- Temperature: $37 \pm 0.5^\circ\text{C}$.
- Sampling: Withdraw 5 mL aliquots at 5, 10, 15, 30, 45, and 60 mins. Filter (0.45 μm) and analyze via UV-Vis Spectrophotometry (at **Panomifene's** , typically ~235-245 nm range, to be determined by scan).

Mechanism of Enhancement Diagram:



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Figure 2: The "Spring and Parachute" mechanism describing how solid dispersions enhance bioavailability.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Sticky Product	Residual solvent or hygroscopic carrier (PEG).	Increase drying time; store strictly in desiccator; switch to Spray Drying if available.
Recrystallization	Slow cooling or high humidity storage.	Use Quench cooling (ice bath); add HPMC as a secondary crystallization inhibitor.
Low Dissolution	"Viscous Plug" formation (PVP).	The polymer might be gelling around the drug. Reduce polymer ratio or add a disintegrant (e.g., Crospovidone).

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